

felbinac metabolite pharmacokinetic profile comparison

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Compound Focus: Felbinac

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Felbinac Pharmacokinetic Profile Summary

The table below summarizes the key pharmacokinetic parameters of **felbinac** from preclinical and clinical studies.

Parameter	Preclinical (Rat, IV)	Human (IV, Felbinac Trometamol)	Human (Topical Gel)
Administration Route	Intravenous [1]	Intravenous [2] [3]	Topical (Nanoparticle Gel) [4]
Bioavailability	Not applicable (IV)	Not applicable (IV)	Systemic AUC 1.52x higher than commercial ointment [4]
Protein Binding	~95% [1]	Information not available in search results	Information not available in search results
Metabolism	Extensive; principal metabolite is 4'-Hydroxyfelbinac [1]	Metabolized (specific metabolites not detailed) [2]	Information not available in search results

Parameter	Preclinical (Rat, IV)	Human (IV, Felbinac Trometamol)	Human (Topical Gel)
Half-life ($t_{1/2}$)	Information not available in search results	~1-2 hours (estimated from graphs) [2]	Information not available in search results
Time to Cmax (tmax)	Immediate (IV bolus) [1]	0.5 hours (end of infusion) [2]	Information not available in search results
Excretion	Urine (~64%, mostly as metabolites); Feces (~8%); Bile (trace) [1]	Urine and Feces (specific percentages not detailed) [2]	Information not available in search results
Key Characteristics	Linear pharmacokinetics across doses; <1% excreted unchanged [1]	Linear pharmacokinetics; slight accumulation upon multiple dosing; well tolerated [2]	Enhanced skin penetration via endocytosis; higher local skin concentration [4]

Detailed Experimental Data and Protocols

The following section provides the methodological details from the key studies cited above, which is crucial for research reproducibility and evaluation.

Pharmacokinetics of Intravenous Felbinac Trometamol in Rats [1]

- **Objective:** To characterize the pharmacokinetics, metabolism, and excretion of **felbinac** after IV administration of its water-soluble trometamol salt.
- **Protocol:**
 - **Animals:** Sprague-Dawley rats.
 - **Dosing:** Single intravenous doses of 3.36, 8.40, and 21.0 mg/kg of **felbinac** trometamol.
 - **Sample Collection:** Plasma, urine, feces, and bile were collected at various time points.

- **Analytical Method:** **Felbinac** concentrations were determined using a validated LC-MS/MS method [5].
- **Key Findings:**
 - **Linear Pharmacokinetics:** C_0 and AUC increased proportionally with dose.
 - **High Protein Binding:** Approximately 95% bound to plasma proteins.
 - **Extensive Metabolism:** Only 0.318%, 0.530%, and 0.465% of the dose was excreted unchanged in urine, feces, and bile, respectively. The principal metabolite was **4'-hydroxyfelbinac**.

Phase I Clinical Trial in Healthy Human Volunteers [2] [3]

- **Objective:** To evaluate the safety, tolerability, and pharmacokinetics of single and multiple intravenous infusions of **felbinac** trometamol.
- **Protocol:**
 - **Design:** Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.
 - **Subjects:** 56 healthy Chinese volunteers for the single-dose part, 36 for the multiple-dose part.
 - **Dosing:**
 - **Single Ascending Dose (SAD):** 11.78 mg to 377.00 mg.
 - **Multiple Ascending Dose (MAD):** 47.13 mg to 188.50 mg, infused three times a day for 4.5 days.
 - **Sample Collection:** Serial blood samples were collected, along with urine and feces.
- **Key Findings:**
 - **Linear PK:** C_{max} and AUC increased dose-dependently.
 - **Rapid Attainment of C_{max} :** t_{max} was 0.5 hours.
 - **Accumulation:** Mild accumulation was observed for both **felbinac** and its metabolite after multiple doses.
 - **Safety:** The drug was well-tolerated with no severe adverse events.

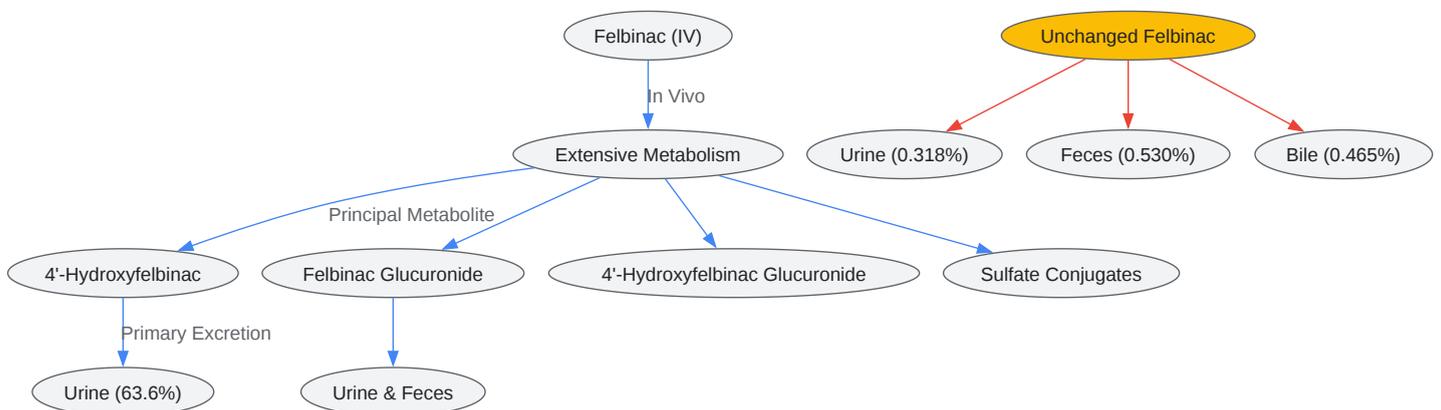
Skin Absorption of Topical Felbinac Nanoparticle Gel [4]

- **Objective:** To enhance the local and systemic delivery of **felbinac** using a gel formulation containing solid nanoparticles and a permeation enhancer.
- **Protocol:**
 - **Formulation:** **Felbinac** solid nanoparticles (20-200 nm) were prepared by bead milling and incorporated into a carboxypolymethylene gel containing 2% l-menthol.
 - **In Vivo Model:** Wistar rats.

- **Comparison:** Tested against a gel with **felbinac** microparticles (FEL-MP gel) and a commercially available ointment (CA-FEL ointment).
- **Measurement:** Assessed systemic AUC and **felbinac** content in skin tissue after 24 hours.
- **Key Findings:**
 - **Enhanced Absorption:** The nanoparticle gel (FEL-NP) resulted in a **1.38-fold and 2.54-fold** higher skin concentration compared to the commercial ointment and microparticle gel, respectively.
 - **Mechanism:** The enhanced penetration was significantly attenuated by inhibitors of clathrin-mediated endocytosis, indicating an active transport mechanism for nanoparticles.

Metabolic Pathway of Felbinac

The following diagram illustrates the primary metabolic and excretion pathways of **felbinac** as identified in the rat study, which provides a foundational model for understanding its disposition [1].



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Key Comparative Insights

- **Novel IV Formulation:** The development of **felbinac trometamol** provides a water-soluble IV option for severe post-operative pain, overcoming the formulation challenges of lipid-based NSAIDs [1] [6].
- **Topical Efficacy:** The nanoparticle gel represents a significant advancement in topical delivery, enhancing both local and systemic exposure through increased skin penetration, which is valuable for targeting musculoskeletal inflammation [4].
- **Drug Interaction Profile:** An older study in rats indicated an **absence of substantive pharmacokinetic interaction** between ofloxacin and fenbufen (**felbinac's** prodrug), suggesting a low interaction potential for **felbinac** itself [7].

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